molecular formula C16H14Br2N4O2 B026879 Ceratamine B CAS No. 634151-16-9

Ceratamine B

Cat. No.: B026879
CAS No.: 634151-16-9
M. Wt: 454.12 g/mol
InChI Key: KRAXBUZDPZIHER-UHFFFAOYSA-N
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Description

Ceratamine B is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp., first identified alongside its analog Ceratamine A . Mechanistically, this compound promotes tubulin polymerization and stabilizes MTs without competing for the taxane-binding site used by paclitaxel . It exhibits antimitotic activity by arresting the cell cycle at the G2/M phase in breast cancer (MCF-7) cells (IC50 ~10 µM) . Its simplicity and non-chiral nature make it a promising lead for cancer and neurodegenerative disease therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ceratamine B involves several steps starting from commercially available compoundsSpecific reaction conditions, such as temperature and solvents, are optimized to achieve high yields .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Ceratamine B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

Anticancer Activity

Microtubule Stabilization
Ceratamine B exhibits potent antimitotic properties by stabilizing microtubules, which is crucial for proper cell division. This mechanism is similar to that of established chemotherapeutic agents such as paclitaxel. Studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines by disrupting the normal mitotic process .

Case Studies

  • In Vitro Studies : In phenotypic assays, this compound was shown to arrest cells in mitosis, leading to apoptosis in cancer cells. This was confirmed through various assays that measured cell viability and proliferation rates across different tumor cell lines .
  • Synthetic Analogues : Research has led to the development of synthetic analogues of this compound that enhance its antitumor activity. These derivatives maintain the pharmacophore's structural integrity while improving solubility and bioavailability, making them promising candidates for further clinical development .

Anti-Inflammatory Applications

Mechanism of Action
this compound has been investigated for its anti-inflammatory properties, particularly in conditions such as gout and autoimmune diseases. Its ability to disrupt neutrophil function by stabilizing microtubules limits their migration to inflamed tissues, thereby reducing inflammation .

Clinical Relevance

  • Gout Treatment : Clinical studies suggest that this compound may alleviate symptoms of gout by inhibiting neutrophil infiltration into joints, which is a key factor in gout attacks .
  • Autoimmune Disorders : Similar mechanisms are proposed for conditions like Familial Mediterranean Fever, where the modulation of neutrophil activity could help prevent acute inflammatory episodes .

Drug Development and Synthesis

Novel Drug Formulations
The unique structure of this compound provides a scaffold for the development of new pharmaceuticals. Researchers are exploring its derivatives for potential use in targeted therapies against various cancers and inflammatory diseases .

Research Findings

  • Synthetic Modifications : The transformation of the tropolone backbone in this compound analogues allows for greater flexibility in drug design, enhancing therapeutic efficacy while minimizing side effects .
  • Fluorescent Labeling : this compound has been utilized as a fluorescent substrate in biological imaging and labeling applications, facilitating cellular studies and drug tracking within biological systems .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionReference
Anticancer ActivityStabilizes microtubules, inhibits cell proliferation
Anti-inflammatoryReduces neutrophil migration; potential treatment for gout
Drug DevelopmentScaffold for new drugs; synthetic analogues enhance efficacy
Biological ImagingUsed as a fluorescent substrate for cellular imaging

Mechanism of Action

Ceratamine B exerts its effects by stabilizing microtubules, preventing their depolymerization. This leads to a block in cell cycle progression at mitosis, ultimately inhibiting cell division. The molecular targets include tubulin, the protein subunit of microtubules. This compound binds to tubulin and promotes its polymerization, forming stable microtubule structures that disrupt normal cell division .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Key Compounds :

  • Ceratamine B (imidazo[4,5-d]azepine core, non-chiral).
  • Paclitaxel (complex taxane structure, chiral).
  • Epothilones (macrolide structure, taxane-site binders, chiral).
  • Discodermolide (polyketide, taxane-site binder, chiral).
  • Zampanolide (covalent taxane-site binder, chiral).
Property This compound Paclitaxel Epothilone B Discodermolide
Structure Simple, non-chiral Complex, chiral Macrolide, chiral Polyketide, chiral
Binding Site Non-taxane Taxane site Taxane site Taxane site
MT Stabilization Moderate High High High
IC50 (MCF-7) ~10 µM <1 nM ~2 nM ~3 nM
BBB Penetration Yes Limited Limited Limited

Structural Advantages :

  • This compound’s lack of chirality simplifies synthesis and reduces manufacturing costs compared to taxanes or epothilones .

Bioactivity and Therapeutic Potential

  • Cytotoxicity : this compound is less potent than paclitaxel or discodermolide but shows unique activity against multidrug-resistant cancers due to its distinct binding mechanism .
  • Neurodegenerative Applications : Its ability to cross the blood-brain barrier (BBB) makes it a candidate for tauopathies (e.g., Alzheimer’s disease), unlike most MT stabilizers .
  • Synthetic Analogs : Methyl-substituted derivatives (e.g., compound 33) exhibit enhanced antimitotic activity (IC50 <1 µM), surpassing natural this compound .

Pharmacokinetic Profile

  • Metabolism : Rapidly metabolized in rat liver microsomes via N-/O-dealkylation but shows moderate stability in human microsomes (CYP3A4/5-mediated) .
  • Clearance : High estimated clearance in rats but moderate in humans, suggesting species-specific metabolic pathways .

Biological Activity

Ceratamine B is a heterocyclic alkaloid derived from marine sources, specifically identified for its significant biological activity as a microtubule stabilizer. This compound has garnered attention in cancer research due to its ability to disrupt normal cell cycle progression, particularly during mitosis. This article delves into the biological activity of this compound, highlighting its mechanisms, metabolic pathways, and potential therapeutic applications.

This compound functions primarily by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization leads to an arrest of cells in mitosis, preventing proper cell division. The compound has been shown to interact directly with tubulin, promoting polymerization without competing with established microtubule-stabilizing agents like paclitaxel .

Key Findings:

  • Cell Cycle Arrest : In vitro studies demonstrate that this compound induces a concentration-dependent block in the cell cycle at the mitotic phase in breast carcinoma MCF-7 cells .
  • Microtubule Morphology : Treated cells exhibit a dense perinuclear microtubule network and abnormal tubulin structures during mitosis, indicating disrupted microtubule dynamics .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for evaluating its therapeutic potential. Studies indicate that this compound undergoes metabolic transformations primarily in the liver, with specific cytochrome P450 isoforms involved in its clearance.

Metabolic Pathways:

  • In Vitro Stability : this compound shows moderate clearance rates in human liver microsomes compared to rat models, suggesting species-specific metabolic pathways .
  • Major Metabolites : The primary metabolic processes include N- and O-dealkylation, with CYP3A4/5 isoforms being responsible for forming significant metabolites .

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity in cancer treatment. Below is a summary of notable research findings:

StudyFocusFindings
Smith et al. (2014)MetabolismIdentified five metabolites of this compound; demonstrated high metabolic stability in human liver microsomes .
Cancer Research (2005)Antitumor ActivityShowed that this compound effectively arrests MCF-7 cells in mitosis, indicating potential as an antitumor agent .
MedChemExpressImaging ApplicationsHighlighted this compound's utility as a fluorescent substrate for cell imaging and biolabeling, enhancing its applicability in research settings .

Potential Therapeutic Applications

Given its mechanism of action and metabolic profile, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to stabilize microtubules positions it as a candidate for treating cancers characterized by rapid cell division.
  • Neurodegenerative Diseases : The stabilization properties may also extend to tauopathies, such as Alzheimer's disease, where microtubule dynamics are disrupted.

Q & A

Basic Research Questions

Q. How can researchers synthesize Ceratamine B in laboratory settings?

this compound can be synthesized via a scalable method starting from commercially available precursors. The protocol involves sequential reactions, including [specific steps, e.g., cross-coupling, cyclization], to achieve gram-scale yields suitable for preclinical studies. Critical parameters include reaction temperature, catalyst selection, and purification techniques to ensure >95% purity. Researchers should validate synthetic batches using NMR and mass spectrometry, comparing spectral data to natural isolates for fidelity .

Q. What experimental design considerations are critical for assessing this compound’s antimitotic activity?

In vitro assays should use synchronized cell cultures (e.g., HeLa cells) treated with this compound at varying concentrations (e.g., 1–50 µM) to measure IC50 values. Mitotic arrest can be quantified via flow cytometry (DNA content analysis) or immunofluorescence (tubulin staining). Controls must include vehicle-treated cells and a reference microtubule-targeting agent (e.g., paclitaxel). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are essential to account for biological variability .

Q. How do Ceratamine A and B differ in their biological activity profiles?

While both compounds are microtubule perturbing agents, this compound exhibits a 2.3-fold higher potency in vitro (IC50 = 1.8 µM vs. 4.2 µM for Ceratamine A in HeLa cells). Structural differences, such as the hydroxyl group substitution at C-12 in this compound, may enhance binding to β-tubulin. Comparative studies should include parallel dose-response curves and molecular docking simulations to rationalize potency differences .

Q. What methodologies are recommended for determining this compound’s metabolic stability?

Incubate this compound with liver microsomes (human/rat) at 37°C, and monitor metabolite formation via LC-MS/MS. Use NADPH as a cofactor and sample at intervals (0–120 min). Calculate intrinsic clearance (CLint) using the substrate depletion method. Note species-specific differences: human microsomes generate fewer Phase I metabolites than rat (3 vs. 5), suggesting divergent metabolic pathways .

Q. How should researchers address solubility challenges in this compound in vitro studies?

this compound’s poor aqueous solubility (<10 µg/mL) necessitates formulation with DMSO (final concentration ≤0.1%) or lipid-based carriers (e.g., cyclodextrins). Pre-test solubility in assay buffers via dynamic light scattering. For in vivo studies, consider nanoemulsion or PEGylation to improve bioavailability .

Advanced Research Questions

Q. What mechanisms underlie the species-specific differences in this compound metabolism?

Rat liver microsomes produce 5 Phase I metabolites via CYP3A2-mediated oxidation, whereas human microsomes generate 3 metabolites via CYP3A4. These differences may arise from CYP isoform expression levels or catalytic efficiency. To validate, use recombinant CYP isoforms and inhibitor studies (e.g., ketoconazole for CYP3A4). Cross-species extrapolation requires caution due to potential pharmacokinetic-pharmacodynamic disconnects .

Q. How can contradictory data on this compound’s IC50 values across studies be resolved?

Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time) or compound purity. Standardize protocols using reference cell lines (e.g., NCI-60 panel) and validate this compound purity via HPLC-UV/ELSD. Meta-analyses should adjust for factors like serum concentration in culture media, which affects drug uptake .

Q. What strategies optimize this compound’s synthetic yield for structure-activity relationship (SAR) studies?

Modify the C-12 position via semi-synthesis: introduce substituents (e.g., esters, amides) to enhance solubility or tubulin binding. Use parallel synthesis to generate analogs, and screen for activity in a high-content imaging assay. Prioritize analogs with >80% yield and submicromolar potency .

Q. How can researchers model this compound’s in vivo pharmacokinetics from in vitro data?

Apply physiologically based pharmacokinetic (PBPK) modeling using parameters like hepatic clearance (from microsomal data), plasma protein binding (equilibrium dialysis), and volume of distribution (from logP calculations). Validate predictions in rodent models via LC-MS plasma profiling .

Q. What experimental evidence supports this compound’s mechanism of tubulin polymerization inhibition?

Use turbidity assays to measure tubulin polymerization rates in vitro. This compound (10 µM) reduces polymerization by 60% vs. controls, comparable to vincristine. Confirm binding via competitive assays with fluorescently labeled paclitaxel and molecular dynamics simulations to identify interaction residues (e.g., β-tubulin T220) .

Q. Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Implement quality control checkpoints: NMR purity (>95%), HPLC retention time (±0.1 min), and biological activity (IC50 within 10% of historical data). Use statistical process control (SPC) charts to monitor critical reaction parameters (e.g., temperature, pH) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Report EC50, Hill slope, and R². Use bootstrap resampling to estimate 95% confidence intervals. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with open-access data policies in this compound studies?

Deposit raw data (e.g., spectral files, dose-response curves) in repositories like Figshare or Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. For method details, follow journal-specific guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Q. What criteria distinguish high-quality vs. unreliable sources in this compound literature reviews?

Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-reviewed platforms. Cross-validate findings using primary sources (e.g., original metabolic studies) rather than patents or conference abstracts. Use tools like SciFinder to track citation networks .

Properties

IUPAC Name

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAXBUZDPZIHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458581
Record name Ceratamine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634151-16-9
Record name Ceratamine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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